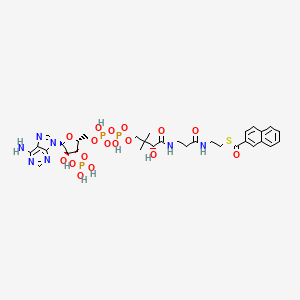
2-Naphthoyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-naphthoyl-CoA is an acyl-CoA thioester that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-naphthoic acid.. It has a role as a mouse metabolite. It derives from a 2-naphthoic acid.
Scientific Research Applications
Anaerobic Degradation of Polycyclic Aromatic Hydrocarbons
Research indicates that 2-Naphthoyl-CoA plays a crucial role in the anaerobic oxidation of PAHs. In a study by Selesi et al. (2009), the deltaproteobacterial culture N47 was found to anaerobically oxidize naphthalene and 2-methylnaphthalene, converting them to 2-Naphthoyl-CoA. This process involves reductive ring cleavage, leading to the formation of acetyl-CoA and CO2 (Selesi et al., 2009).
Enzymatic Dearomatization
Eberlein et al. (2013) discovered a 2-Naphthoyl-CoA reductase, a novel enzyme involved in the dearomatization of 2-Naphthoyl-CoA. This enzyme facilitates the conversion of 2-Naphthoyl-CoA to 5,6,7,8-tetrahydro-2-Naphthoyl-CoA, which is a key step in the degradation pathway of PAHs under anoxic conditions (Eberlein et al., 2013).
Molecular Detection of Anaerobic PAH Degradation
Morris et al. (2014) developed a PCR-based assay to detect microorganisms capable of anaerobically degrading naphthalene, which involves the gene encoding 2-Naphthoyl-CoA reductase. This method represents the first molecular tool for monitoring anaerobic PAH degradation (Morris et al., 2014).
Understanding Anaerobic Naphthalene Degradation Pathway
Weyrauch et al. (2020) identified intermediates and enzymes in the anaerobic naphthalene degradation pathway, revealing the role of 2-Naphthoyl-CoA reductase in converting 2-Naphthoyl-CoA to hexahydro-2-Naphthoyl-CoA, indicating a β-oxidation-like degradation pathway (Weyrauch et al., 2020).
Hydride Transfer Mechanism
Willistein et al. (2019) explored the enzymatic mechanism of 2-Naphthoyl-CoA reductase, revealing a hydride transfer process that operates below the redox limit of known biological hydride transfer processes. This study provides insights into the biochemical adaptation of enzymes to extremely low redox potentials (Willistein et al., 2019).
properties
Product Name |
2-Naphthoyl-CoA |
|---|---|
Molecular Formula |
C32H42N7O17P3S |
Molecular Weight |
921.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] naphthalene-2-carbothioate |
InChI |
InChI=1S/C32H42N7O17P3S/c1-32(2,26(42)29(43)35-10-9-22(40)34-11-12-60-31(44)20-8-7-18-5-3-4-6-19(18)13-20)15-53-59(50,51)56-58(48,49)52-14-21-25(55-57(45,46)47)24(41)30(54-21)39-17-38-23-27(33)36-16-37-28(23)39/h3-8,13,16-17,21,24-26,30,41-42H,9-12,14-15H2,1-2H3,(H,34,40)(H,35,43)(H,48,49)(H,50,51)(H2,33,36,37)(H2,45,46,47)/t21-,24-,25-,26+,30-/m1/s1 |
InChI Key |
DPWZDDZXXDPFNM-YGFBVEKBSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC5=CC=CC=C5C=C4)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC5=CC=CC=C5C=C4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



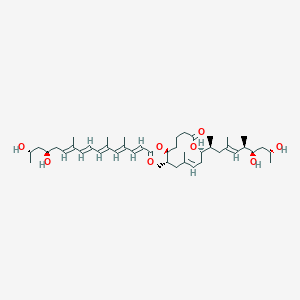
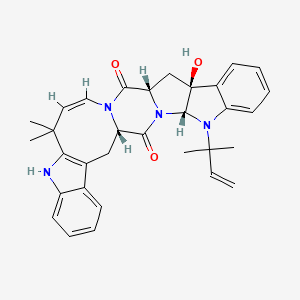
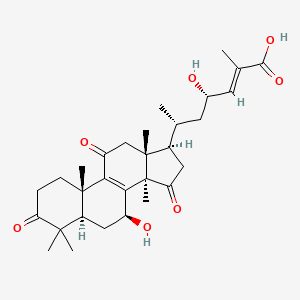
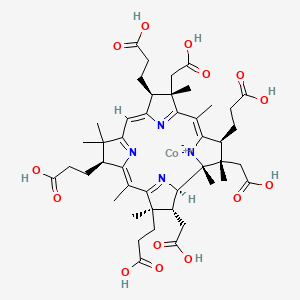
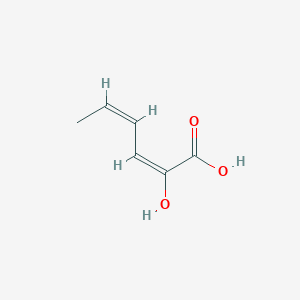
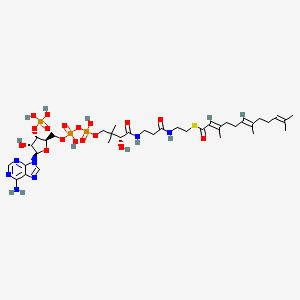
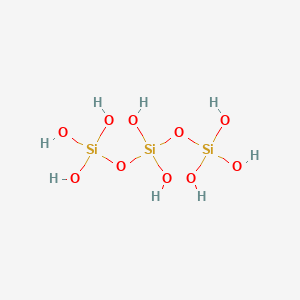
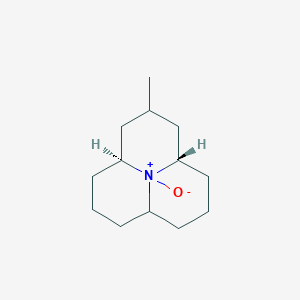
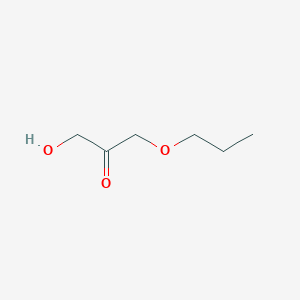
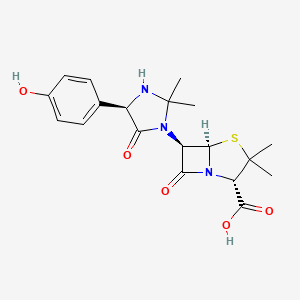
![9-[1-amino-4-[4-(diaminomethylideneamino)butoxycarbonyl]-3,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidin-3-yl]nonyl (1R,4S,10S)-10-heptyl-6-methyl-7,9,12-triazatricyclo[6.3.1.04,12]dodeca-5,8-diene-5-carboxylate](/img/structure/B1246045.png)
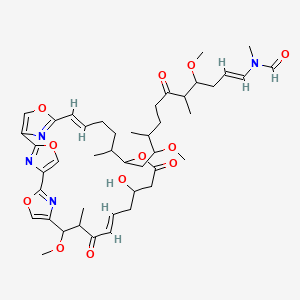
![2,3-Dimethoxy-6-methyl-5,6,7,8-tetrahydrodibenzo[c,e]azocine](/img/structure/B1246047.png)
![methyl (1R,12S,13R,21R,22S,23S,24S)-24-[(2S,4S,5S,6S)-5-[(2R,4R,5R,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-(dimethylamino)-4,8,12,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B1246052.png)